molecular formula C7H13Cl2N3O2 B3029545 1-Methyl-L-histidine dihydrochloride CAS No. 69614-06-8

1-Methyl-L-histidine dihydrochloride

Cat. No. B3029545
CAS RN: 69614-06-8
M. Wt: 242.10
InChI Key: WODJFJZGWWJHNW-ILKKLZGPSA-N
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Description

1-Methyl-L-histidine dihydrochloride is a derivative of the essential amino acid L-histidine, which plays a crucial role in protein synthesis and enzyme functions within the body. L-histidine itself is involved in tissue growth and repair, and its concentration in the body is tightly regulated .

Synthesis Analysis

The synthesis of L-histidine methyl ester dihydrochloride, a compound related to 1-Methyl-L-histidine dihydrochloride, can be achieved through a slow evaporation solution growth method at ambient temperature. This method allows for the formation of semi-organic single crystals suitable for various analyses .

Molecular Structure Analysis

The molecular structure of L-histidine dihydrochloride has been determined using single-crystal X-ray diffraction. The L-histidine moiety in this complex exists as a dication with the carboxylic group, amino nitrogen, and the imidazole ring all being protonated. The conformation of the histidine molecule in this structure is described by the N-Cα-Cβ-Cγ torsion angle, indicating a specific spatial arrangement .

Chemical Reactions Analysis

In the context of chemical reactions, L-histidine can form stable complexes with copper ions, as demonstrated in a colorimetric detection method. The imidazole ring and carboxyl group of L-histidine coordinate with Cu2+ ions, which can be used to quantitatively determine the concentration of L-histidine in samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-histidine methyl ester dihydrochloride have been extensively characterized. The crystal exhibits no absorption between wavelengths of 230 to 1000 nm, and its optical band gap is estimated to be 5.35 eV. The thermal behavior has been investigated through thermogravimetric and differential thermal analyses, and the nonlinear optical property of the crystal has been confirmed . Additionally, the mutual diffusion coefficients of L-histidine methyl ester dihydrochloride in aqueous solutions have been measured, providing insights into the thermodynamic and kinetic behavior of this amino acid derivative .

The gas chromatographic method has been developed to determine 1- and 3-methylhistidine in biological fluids, which involves derivatization to N-trifluoroacetyl-O-isobutyl esters and analysis by gas chromatography with an ionization-resonance detector. This method has a detection limit of 50 ng per sample .

Scientific Research Applications

Structural and Optical Applications

1-Methyl-L-histidine dihydrochloride has been studied for its structural and optical properties. Albert and Gonsago (2020) investigated the crystal structure and optical characteristics of L-histidinium methyl ester dihydrochloride, finding it suitable for nonlinear optical applications due to its efficient harmonic generation and optical transmittance in the UV and visible regions (Albert & Gonsago, 2020).

Biochemical Studies and Diffusion Coefficients

Research on the biochemical properties of 1-methyl-L-histidine dihydrochloride has been conducted to understand its diffusion in aqueous solutions. Rodrigo et al. (2015) measured mutual diffusion coefficients of L-histidine methyl ester dihydrochloride, providing insights into its thermodynamic and kinetic behavior in solutions (Rodrigo et al., 2015).

Role in Physiology and Disease

The physiological importance of histidine derivatives, including 1-methyl-L-histidine, has been explored. Holeček (2020) discussed the roles of these derivatives in processes like proton buffering, metal ion chelation, and erythropoiesis, suggesting potential therapeutic applications (Holeček, 2020).

Synthesis and Applications in Molecular Biology

The synthesis of natural products using 1-methyl-L-histidine dihydrochloride as a precursor has been reported. Wiles and Watts (2007) described an efficient synthesis strategy for L-anserine, employing 1-methyl-L-histidine dihydrochloride as a starting material (Wiles & Watts, 2007).

Role in Carnosine Physiology

The significance of 1-methyl-L-histidine dihydrochloride in the study of carnosine, a histidine-containing dipeptide, has been explored. Boldyrev, Aldini, and Derave (2013) reviewed the physiological roles of carnosine and related compounds, including their antioxidant capacity and potential in disease therapy (Boldyrev et al., 2013).

properties

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655129
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-L-histidine dihydrochloride

CAS RN

69614-06-8
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Buncel, HA Joly, DC Yee - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
… The 1-methyl-Lhistidine dihydrochloride (Rf = 0.868… 1-Methyl-L-histidine dihydrochloride was desalted using cation exchange chromatography. The 1-methyl-L-histidine dihydrochloride …
Number of citations: 21 cdnsciencepub.com

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